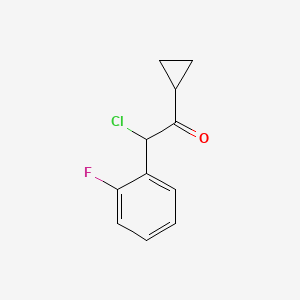

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

描述

属性

IUPAC Name |

2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSSGWBQJBLHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659203 | |

| Record name | 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178688-43-2 | |

| Record name | 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 178688-43-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the synthesis of the antiplatelet agent Prasugrel. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and outlines methods for its analysis. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is an α-haloketone characterized by a cyclopropane ring, a 2-fluorophenyl group, and a reactive chlorine atom at the α-carbon position.[1] These structural features make it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 178688-43-2 | [2] |

| Molecular Formula | C₁₁H₁₀ClFO | [2] |

| Molecular Weight | 212.65 g/mol | [2] |

| Appearance | Yellowish oily liquid | [2] |

| Density | 1.316 g/cm³ | [3] |

| Boiling Point | 274.1 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point | 119.5 ± 23.2 °C | [3] |

| Refractive Index | 1.562 | [3] |

| Vapour Pressure | 0.006 mmHg at 25°C | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the α-chlorination of its precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The following protocol is a synthesized procedure based on methodologies described for similar α-haloketones and information from various patents.

Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (Precursor)

The precursor can be prepared via a Friedel-Crafts acylation or Grignard reaction. A common method involves the reaction of 2-fluorophenylacetic acid with a cyclopropyl Grignard reagent, followed by workup.

Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone

This step introduces the chlorine atom at the α-position to the carbonyl group.

Materials:

-

1-cyclopropyl-2-(2-fluorophenyl)ethanone

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

An inert solvent (e.g., Dichloromethane (DCM), Chloroform)

-

A radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide), if using NCS

-

A weak base for workup (e.g., sodium bicarbonate solution)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard organic synthesis glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in an appropriate volume of dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0-1.1 equivalents) of sulfuryl chloride dropwise to the stirred solution. Alternatively, if using NCS, add NCS (1.1 equivalents) and a catalytic amount of AIBN.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound to determine its purity and monitor reaction progress.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄F) | 7.0 - 7.6 | Multiplet |

| Methine (CHCl) | 5.5 - 6.0 | Singlet or Doublet |

| Cyclopropyl (CH) | 1.5 - 2.0 | Multiplet |

| Cyclopropyl (CH₂) | 0.8 - 1.2 | Multiplet |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Prasugrel.[1] Prasugrel is a thienopyridine derivative and a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The specific stereochemistry and reactive nature of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API).

Safety Information

As an α-haloketone, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important intermediate for the pharmaceutical industry, particularly in the production of Prasugrel. A thorough understanding of its properties, synthesis, and analysis is crucial for chemists and researchers involved in the development of this and other related therapeutic agents. This guide provides a consolidated resource to facilitate such understanding and application.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This α-chloroketone is a crucial intermediate in the synthesis of Prasugrel, a potent antiplatelet agent. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and relevant biochemical context.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 178688-43-2, is a halogenated aromatic ketone.[1][2] Its chemical structure consists of a cyclopropyl group and a 2-fluorophenyl group attached to an ethanone backbone, with a chlorine atom at the alpha position to the carbonyl group. This substitution pattern is critical for its reactivity as a synthetic intermediate. The compound typically appears as a light yellow to dark yellow liquid.[2]

Quantitative Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀ClFO | [1][2] |

| Molecular Weight | 212.65 g/mol | [1] |

| CAS Number | 178688-43-2 | [1][2] |

| Appearance | Light yellow to dark yellow liquid | [2] |

| Boiling Point | 274.1 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.316 g/cm³ | [1] |

| Flash Point | 119.5 ± 23.2 °C | [1] |

| Refractive Index | 1.562 | [1] |

| Vapor Pressure | 0.006 mmHg at 25°C | [1] |

| XLogP3 | 2.38 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Heavy Atom Count | 14 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

The precursor ketone can be synthesized via a Friedel-Crafts acylation or a Grignard reaction. A common approach involves the reaction of 2-fluorophenylacetic acid with a cyclopropyl Grignard reagent or the reaction of a 2-fluorobenzyl Grignard reagent with cyclopropanecarbonyl chloride.[5]

Representative Experimental Protocol for α-Chlorination

The following is a representative protocol for the α-chlorination of a ketone, adapted for the synthesis of this compound based on general procedures.

Materials:

-

1-cyclopropyl-2-(2-fluorophenyl)ethanone

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) as solvent

-

Inert gas (Nitrogen or Argon)

-

Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scale. Appropriate safety precautions must be taken when handling chlorinated reagents.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-fluorophenyl group (typically in the range of 7.0-7.6 ppm), a multiplet for the methine proton of the cyclopropyl group, and multiplets for the methylene protons of the cyclopropyl ring. The chemical shift of the proton alpha to the carbonyl and chlorine will be significantly downfield.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon (typically >190 ppm). Signals for the carbons of the 2-fluorophenyl ring will show C-F coupling, and the cyclopropyl carbons will appear in the upfield region.

3.1.2. Mass Spectrometry (MS)

The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), would show a molecular ion peak (M+) corresponding to the molecular weight of 212.65 g/mol . The isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M+ peak, would be indicative of the presence of a single chlorine atom. Characteristic fragmentation patterns would include the loss of a chlorine radical, a cyclopropyl group, and cleavage of the C-C bond between the carbonyl and the alpha-carbon.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

Chromatographic Analysis

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound and to monitor the progress of the synthesis. A suitable column, such as a non-polar capillary column (e.g., DB-5), would be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity determination. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation.

Role in Signaling Pathways: Inhibition of Platelet Aggregation

This compound is not known to have direct biological activity itself. Its significance lies in its role as a key building block for the synthesis of Prasugrel. Prasugrel is a prodrug that, once metabolized to its active form, is a potent inhibitor of platelet aggregation.[6][7] The active metabolite of Prasugrel irreversibly blocks the P2Y12 subtype of ADP receptors on the surface of platelets.[7][8] This action prevents ADP from binding to its receptor, thereby inhibiting the activation of the glycoprotein IIb/IIIa complex and ultimately blocking platelet aggregation.[8]

Prasugrel's Mechanism of Action

The following diagram illustrates the signaling pathway of platelet activation and the inhibitory effect of Prasugrel's active metabolite.

Caption: Mechanism of action of Prasugrel's active metabolite on the P2Y12 receptor.

Synthetic Workflow

The following diagram outlines the general synthetic workflow from the precursor to Prasugrel, highlighting the position of this compound.

Caption: General synthetic workflow for Prasugrel synthesis.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its indispensable role as an intermediate in the synthesis of the antiplatelet drug Prasugrel. This guide has provided a detailed summary of its physicochemical properties, a representative synthetic protocol, and an overview of the analytical methods for its characterization. Furthermore, the biochemical context of its importance has been illustrated through the signaling pathway of its end-product, Prasugrel. The information compiled herein serves as a valuable technical resource for scientists and researchers engaged in the fields of organic synthesis, analytical chemistry, and drug development.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 5. CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel - Google Patents [patents.google.com]

- 6. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive guide to the structural elucidation of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, with the chemical formula C₁₁H₁₀ClFO, is a halogenated ketone of significant interest in medicinal chemistry.[1] Its structural features, including a cyclopropyl ring, a fluorinated phenyl group, and an α-chloro ketone moiety, make it a valuable building block for the synthesis of complex organic molecules. Notably, it serves as a crucial precursor in the manufacturing of antiplatelet agents such as Prasugrel. Understanding the precise chemical structure and properties of this compound is paramount for its effective utilization in drug discovery and development. This guide outlines the key analytical techniques and synthetic methodologies pertinent to its structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 178688-43-2 |

| Molecular Formula | C₁₁H₁₀ClFO |

| Molecular Weight | 212.65 g/mol [1] |

| Appearance | Light yellow to dark yellow liquid |

| Boiling Point | 274.1 ± 25.0 °C at 760 mmHg |

| Density | 1.316 g/cm³ |

| Flash Point | 119.5 ± 23.2 °C |

| Refractive Index | 1.562 |

Table 1: Physicochemical Properties of this compound. [1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the formation of the precursor 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by α-chlorination.

Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone

A common method for the synthesis of this precursor is the Friedel-Crafts acylation of fluorobenzene with cyclopropylacetyl chloride or a related acylation reaction involving a Grignard reagent. A plausible synthetic route is outlined below:

Experimental Protocol (General Procedure):

-

Preparation of the Grignard Reagent: To a flask containing magnesium turnings in anhydrous diethyl ether, a solution of 2-fluorobenzyl bromide in diethyl ether is added dropwise under an inert atmosphere. The reaction mixture is stirred until the magnesium is consumed.

-

Acylation: A solution of cyclopropanecarbonitrile in anhydrous diethyl ether is then added dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is purified by vacuum distillation or column chromatography.

α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone

The final step is the selective chlorination at the α-position to the carbonyl group.

Experimental Protocol (General Procedure):

-

Reaction Setup: The precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is dissolved in a suitable inert solvent such as dichloromethane or chloroform in a reaction flask.

-

Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature, often at or below room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Synthetic pathway for this compound.

Structure Elucidation via Spectroscopic Methods

Due to the limited availability of public experimental spectral data for this compound, this section presents predicted spectral data and an interpretation based on the known structure. These predictions are valuable for guiding the analysis of experimentally obtained spectra.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl, methylene, and fluorophenyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄F) |

| ~ 5.5 - 5.7 | Singlet | 1H | Methine proton (-CHCl-) |

| ~ 2.0 - 2.3 | Multiplet | 1H | Cyclopropyl methine proton (-CH-) |

| ~ 0.8 - 1.4 | Multiplet | 4H | Cyclopropyl methylene protons (-CH₂-CH₂-) |

Table 2: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 195 - 200 | Carbonyl carbon (C=O) |

| ~ 158 - 162 (d) | Aromatic carbon attached to Fluorine (¹JCF) |

| ~ 115 - 135 | Aromatic carbons |

| ~ 60 - 65 | Methine carbon (-CHCl-) |

| ~ 20 - 25 | Cyclopropyl methine carbon (-CH-) |

| ~ 10 - 15 | Cyclopropyl methylene carbons (-CH₂-CH₂-) |

Table 3: Predicted ¹³C NMR Data for this compound.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1710 - 1730 | C=O (Ketone) stretching |

| ~ 1600, 1490 | C=C (Aromatic) stretching |

| ~ 1220 - 1260 | C-F stretching |

| ~ 650 - 800 | C-Cl stretching |

Table 4: Predicted IR Absorption Bands for this compound.

Predicted Mass Spectrometry

The mass spectrum (Electron Ionization - EI) is anticipated to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 212/214 | [M]⁺ (Molecular ion, showing isotopic pattern for Chlorine) |

| 177 | [M - Cl]⁺ |

| 123 | [C₆H₄FCO]⁺ |

| 95 | [C₆H₄F]⁺ |

| 69 | [C₃H₅CO]⁺ |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthetic chemistry and spectroscopic analysis. While experimental data is not widely published, predictive models for NMR, IR, and mass spectrometry provide a robust framework for its characterization. The synthetic route, involving the formation of a ketone precursor followed by α-chlorination, is a reliable method for its preparation. This technical guide provides essential information for researchers and scientists working with this important pharmaceutical intermediate, facilitating its synthesis, characterization, and application in drug development.

References

The Biological Versatility of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide synthesizes available data on structurally related compounds to explore the potential therapeutic and agrochemical applications of this chemical scaffold. While direct biological data for the parent compound is limited, this document extrapolates from analogous cyclopropyl ketone derivatives to highlight potential antifungal, herbicidal, and antimicrobial activities. Detailed experimental protocols for key biological assays are provided, alongside a structured presentation of quantitative data from related compounds to serve as a foundational resource for future research and development in this area.

Introduction

The unique chemical architecture of cyclopropyl ketones, characterized by the three-membered ring adjacent to a carbonyl group, imparts distinct electronic and steric properties that are attractive in medicinal and agricultural chemistry. The incorporation of a 2-fluorophenyl group and a reactive chlorine atom in the this compound scaffold further suggests a potential for diverse biological interactions. This guide aims to provide a comprehensive overview of the inferred biological activities of its derivatives, drawing parallels from structurally similar compounds to inform future research endeavors.

Potential Biological Activities

Based on the biological evaluation of analogous chemical structures, derivatives of this compound are anticipated to exhibit a range of activities, including:

-

Antifungal Activity: The cyclopropyl ketone moiety is a known pharmacophore in several antifungal agents.

-

Herbicidal Activity: Structurally related compounds, particularly o-nitrophenyl cyclopropyl ketones, are key intermediates in the synthesis of potent herbicides.

-

Antimicrobial Activity: Various derivatives of cyclopropyl ketones have demonstrated inhibitory effects against a range of bacterial and fungal pathogens.

Quantitative Data Summary

The following tables summarize quantitative biological activity data for structurally related cyclopropyl ketone derivatives. This information provides a benchmark for the potential efficacy of novel derivatives of this compound.

Table 1: Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides

| Compound | EC50 (µg/mL) | Reference |

| Polysubstituted cyclic 1,2-diketones (FPL001) | 160.23 | [1] |

Table 2: Antimicrobial and Cytotoxic Activity of Dehydrozingerone-based Cyclopropyl Derivatives

| Compound | Target Organism/Cell Line | Activity | IC50 (µM) | Reference |

| Butyl derivative | HeLa cells | Cytotoxic | 8.63 | [2] |

| Benzyl derivative | LS174 cell line | Cytotoxic | 10.17 | [2] |

| Benzyl derivative | A549 cell line | Cytotoxic | 12.15 | [2] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal pathogen.

Materials:

-

Test compounds (derivatives of this compound)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium in the 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density using a microplate reader.

Herbicidal Activity Assay (Pre-emergence)

This protocol outlines a method for evaluating the pre-emergence herbicidal activity of test compounds.

Objective: To assess the inhibitory effect of a test compound on the germination and early growth of weed species.

Materials:

-

Test compounds

-

Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Pots or trays with a suitable soil mix

-

Greenhouse or controlled environment chamber

Procedure:

-

Compound Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions uniformly to the soil surface of the pots.

-

Sowing of Seeds: Sow a predetermined number of weed seeds into the treated soil.

-

Incubation: Place the pots in a greenhouse or controlled environment chamber with optimal conditions for germination and growth.

-

Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

Antibacterial Susceptibility Testing (Disk Diffusion Method)

This protocol describes a standard method for screening the antibacterial activity of chemical compounds.

Objective: To qualitatively assess the antibacterial activity of a test compound by measuring the zone of growth inhibition.

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile filter paper discs

Procedure:

-

Preparation of Bacterial Lawn: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Spread the inoculum evenly onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Application of Test Compound: Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Placement of Discs: Place the impregnated discs onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disc. The size of the zone is indicative of the antibacterial activity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

Caption: General workflow for the synthesis and biological screening of novel derivatives.

Caption: Proposed mechanism of action for herbicidal derivatives targeting Acetolactate Synthase (ALS).

Conclusion

While direct experimental data on the biological activities of this compound derivatives is currently lacking, the analysis of structurally related compounds strongly suggests a promising potential for the development of novel antifungal, herbicidal, and antimicrobial agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to initiate and advance the exploration of this versatile chemical scaffold. Future studies should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described biological assays to unlock their full therapeutic and agrochemical potential.

References

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone safety and handling

An In-depth Technical Guide on the Safety and Handling of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound. Due to the limited availability of specific safety data for this compound, this document incorporates information from structurally similar alpha-chloro ketones and halogenated compounds to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

While a comprehensive experimental characterization of this compound is not publicly available, the following table summarizes its known physical and chemical properties. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClFO |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point/Freezing Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available |

| Solubility | Data not available |

Hazard Identification and Classification

A complete GHS classification for this compound is not available. However, based on the hazards associated with similar alpha-chloro ketones and halogenated aromatic compounds, the following potential hazards should be considered.[1][2]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] |

Note: The toxicological properties of this compound have not been fully investigated.[2] As with any chemical with incomplete safety data, it should be handled with the utmost care, assuming it is hazardous.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[3]

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure gloves are inspected for integrity before use. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working with the material outside of a certified chemical fume hood or in case of poor ventilation. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Avoid direct contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Store locked up.[1]

Experimental Protocols: General Procedures for Handling Alpha-Chloro Ketones

While specific experimental safety protocols for this compound are not documented, the following general procedures for handling alpha-chloro ketones in a research setting are recommended.[4][5][6][7]

Weighing and Transferring

-

Preparation : Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including appropriate glassware, spatulas, and weighing paper.

-

Personal Protective Equipment : Don the required PPE as outlined in Section 3.

-

Weighing : If the compound is a solid, carefully weigh the desired amount on weighing paper or in a tared container inside the fume hood. If it is a liquid, use a calibrated pipette or syringe.

-

Transfer : Carefully transfer the weighed compound to the reaction vessel. Use a funnel for liquids to prevent spills.

-

Cleaning : Clean any residual material from the spatula and weighing container with an appropriate solvent and dispose of the waste properly.

In-Reaction Handling

-

Reaction Setup : Set up the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed.

-

Monitoring : Monitor the reaction progress from outside the fume hood whenever possible.

-

Quenching : If the reaction needs to be quenched, do so slowly and carefully, especially if the quenching agent is reactive.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.[8][9]

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[1] Seek medical attention if irritation persists. |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1] |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hazmattool.com [hazmattool.com]

- 9. hsrm.umn.edu [hsrm.umn.edu]

Solubility Profile of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the standardized experimental protocols for determining its solubility. Furthermore, it presents a framework for recording and interpreting such data, crucial for applications in process chemistry, formulation development, and medicinal chemistry.

Introduction to this compound

This compound (CAS No: 178688-43-2) is a chemical intermediate with the molecular formula C₁₁H₁₀ClFO.[1][2] Its structure, featuring a cyclopropyl ketone, a chlorinated alpha-carbon, and a fluorinated phenyl ring, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes like recrystallization, and for the development of analytical methods.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. The compound is noted to be sparingly soluble in water.[2] To facilitate research and development, this guide provides a standardized table format for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethanol | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Heptane | ||||

| e.g., Isopropanol | ||||

| e.g., Methanol | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., Toluene |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[3][4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Volumetric pipette (e.g., 10 mL)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. If two consecutive measurements of concentration show the same value, it can be concluded that a saturated solution has been prepared.[3]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the pipetted supernatant to a pre-weighed, clean, and dry evaporating dish (W₁).

-

Weigh the dish with the solution (W₂).

-

Carefully evaporate the solvent in a fume hood, potentially using a gentle stream of nitrogen or a rotary evaporator.

-

Once the solvent is removed, place the dish in a drying oven at a temperature well below the compound's melting point until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately (W₃).

-

-

Calculation:

-

Mass of the solute = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility is typically expressed in grams of solute per 100 mL of solvent.

-

Visualization of Key Workflows

To aid in the conceptual understanding of the processes involved in utilizing and characterizing this compound, the following workflows are provided.

Caption: Workflow for determining solubility via the gravimetric method.

Caption: General workflow for the synthesis and purification of a chemical intermediate.

References

The Pivotal Role of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the medicinal chemistry applications of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key synthetic intermediate. Primarily utilized in the synthesis of the potent antiplatelet agent Prasugrel, this α-haloketone offers a versatile scaffold for the development of novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its synthesis, its crucial role in the production of Prasugrel, and its potential for the creation of new chemical entities through bioisosteric modifications.

Core Chemical Properties and Synthesis

This compound, with the chemical formula C₁₁H₁₀ClFO and CAS number 178688-43-2, is a light yellow to dark yellow liquid.[1] It is recognized as a critical building block in the pharmaceutical industry, particularly for its role as an intermediate in the synthesis of Prasugrel, sometimes referred to by the synonym "Prasugrel INT".[1]

Synthesis of the Core Intermediate

The synthesis of this compound typically involves a two-step process starting from 1-cyclopropyl-2-(2-fluorophenyl)ethanone. The precursor can be synthesized through methods such as the Friedel-Crafts acylation or Suzuki-Miyaura coupling. The subsequent step is the α-chlorination of the ketone.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous bromination reactions found in the literature.

-

Step 1: Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

-

This precursor can be prepared by reacting 2-fluorophenylacetic acid with a Grignard reagent, followed by reaction with a cyclopropyl ester, hydrolysis, and decarboxylation.

-

-

Step 2: α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

-

Reagents and Solvents: 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), and an appropriate solvent like dichloromethane (CH₂Cl₂) or methanol.

-

Procedure:

-

Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add the chlorinating agent to the stirred solution, maintaining the temperature within the specified range.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield this compound.

-

-

Application in the Synthesis of Prasugrel

The primary and most significant application of this compound is as a key intermediate in the multi-step synthesis of Prasugrel, a third-generation thienopyridine antiplatelet drug.

Prasugrel: Mechanism of Action

Prasugrel is a prodrug that undergoes metabolic activation in the body to its active metabolite, R-138727. This active metabolite irreversibly binds to the P2Y₁₂ subtype of ADP receptors on the surface of platelets. This binding prevents ADP from inducing platelet activation and aggregation, thereby reducing the risk of thrombotic events.

Synthetic Pathway to Prasugrel

The synthesis of Prasugrel involves the alkylation of a thienopyridine core with this compound (or its bromo-analog). This is a crucial C-N bond-forming step that introduces the pharmacophoric element responsible for the drug's activity.

Potential for Bioisosteric Modifications and Future Applications

The this compound scaffold presents numerous opportunities for the development of novel drug candidates through bioisosteric modifications. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, can be employed to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity.

Potential Bioisosteric Replacements

The core structure of this compound offers several sites for modification:

-

Cyclopropyl Ring: This moiety could be replaced with other small, strained rings (e.g., cyclobutane) or acyclic alkyl groups to modulate lipophilicity and metabolic stability.

-

2-Fluorophenyl Ring: The fluorine substituent and its position on the phenyl ring are critical for activity. Modifications could include shifting the fluorine to the 3- or 4-position, or replacing it with other electron-withdrawing groups (e.g., -CN, -CF₃). The entire phenyl ring could also be substituted with other aromatic or heteroaromatic systems.

-

α-Chloro Ketone: This reactive handle is essential for the coupling reaction. While the chloro group is a good leaving group, bromo- or mesyloxy-analogs can also be used. The ketone functionality itself could potentially be replaced by other bioisosteres to alter the chemical properties of the resulting adducts.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR data for analogs derived directly from this compound is limited in the public domain, the development of Prasugrel itself provides some insights. The presence and position of the fluorine atom on the phenyl ring, as well as the cyclopropyl ketone moiety, are understood to be important for the drug's potent antiplatelet activity.

Table 1: Potential Bioisosteric Modifications and Their Rationale

| Structural Moiety | Potential Bioisostere | Rationale for Modification |

| Cyclopropyl | Cyclobutyl, Isopropyl | Altering steric bulk and lipophilicity; potentially impacting metabolic stability. |

| 2-Fluorophenyl | 3-Fluorophenyl, 4-Fluorophenyl, Thienyl, Pyridyl | Modulating electronic properties and potential for new interactions with the target receptor. |

| Ketone | Oxetane, Difluoromethylene | Improving metabolic stability and altering polarity and hydrogen bonding capacity. |

| Chloro | Bromo, Mesyloxy | Modifying reactivity in the key alkylation step. |

Broader Applications of α-Haloketones in Medicinal Chemistry

Beyond its role in Prasugrel synthesis, the α-haloketone functionality present in this compound is a versatile reactive intermediate in medicinal chemistry. α-Haloketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules. They can participate in reactions such as the Hantzsch thiazole synthesis and other condensation reactions to form substituted imidazoles, oxazoles, and other important heterocycles. This opens up avenues for the use of this compound and its derivatives in the discovery of new drugs for various therapeutic areas.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the life-saving antiplatelet drug, Prasugrel. Its chemical structure and reactivity not only enable the efficient production of this important therapeutic but also offer a rich platform for further exploration in medicinal chemistry. The potential for developing novel analogs through bioisosteric modification of its core scaffold holds promise for the discovery of next-generation therapeutics with improved pharmacological profiles. This technical guide underscores the continued importance of this versatile building block in the landscape of modern drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The synthetic route described herein commences with cyclopropyl methyl ketone and proceeds through a two-step sequence involving the formation of a key intermediate, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by selective alpha-chlorination. This protocol is designed to be a practical guide for laboratory-scale synthesis, offering insights into reaction conditions, purification techniques, and expected outcomes.

Introduction

Aryl ketones containing both cyclopropyl and halogenated phenyl moieties are significant structural motifs in medicinal chemistry. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of a reactive chlorine atom alpha to the carbonyl group allows for various subsequent nucleophilic substitution reactions, making it a key precursor for creating diverse chemical libraries for drug discovery.

The synthetic strategy outlined involves two primary transformations:

-

Friedel-Crafts Acylation: Formation of the carbon-carbon bond between the cyclopropyl acyl group and the fluorobenzene ring to produce the intermediate ketone.

-

Alpha-Chlorination: Selective introduction of a chlorine atom at the benzylic position, alpha to the carbonyl group.

This document presents detailed methodologies for each of these critical steps, along with quantitative data and a visual representation of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone (Intermediate I)

This step involves a Friedel-Crafts acylation reaction between fluorobenzene and cyclopropylacetyl chloride. Cyclopropylacetyl chloride can be prepared from cyclopropylacetic acid (which can be synthesized from cyclopropyl methyl ketone via haloform reaction followed by reduction, or other routes), but for the purpose of this protocol, it is assumed to be available.

Materials:

-

Cyclopropylacetyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

2M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add cyclopropylacetyl chloride (1 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Step 2: Synthesis of this compound (Final Product)

This protocol describes the alpha-chlorination of the intermediate ketone using sulfuryl chloride.

Materials:

-

1-cyclopropyl-2-(2-fluorophenyl)ethanone (Intermediate I)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (1.1 equivalents) dropwise over 20-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.[2]

-

Quenching: Carefully add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.[3]

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Alpha-Chlorination |

| Starting Material | Cyclopropylacetyl chloride | 1-cyclopropyl-2-(2-fluorophenyl)ethanone |

| Key Reagents | Fluorobenzene, AlCl₃ | Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours | 2-4 hours |

| Typical Yield | 70-85% | 80-90% |

| Purification Method | Vacuum Distillation / Column Chromatography | Column Chromatography[3] |

Mandatory Visualization

The overall synthetic workflow from the starting material to the final product is depicted below.

References

Application Notes and Protocols: Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclopropyl-2-(2-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Prasugrel.[1][2] The targeted introduction of a chlorine atom at the α-position to the carbonyl group creates a valuable synthon for further molecular elaboration. This document provides a detailed protocol for the α-chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a critical step for medicinal chemists and process development scientists.

The described protocol utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a versatile and widely used reagent for the α-chlorination of ketones due to its solid, easy-to-handle nature and its ability to participate in both electrophilic and radical-mediated chlorination pathways.[3] For the chlorination of ketones, the reaction typically proceeds through an enol or enolate intermediate which then attacks the electrophilic chlorine of NCS.[3] This reaction can be catalyzed by either acid or base.[3]

Chemical and Physical Properties of 1-cyclopropyl-2-(2-fluorophenyl)ethanone

| Property | Value |

| CAS Number | 150322-73-9[4] |

| Molecular Formula | C₁₁H₁₁FO[4] |

| Molecular Weight | 178.20 g/mol [4] |

| Appearance | Pale Yellow Oil[2] |

| Boiling Point | 253.6℃ at 760 mmHg[2] |

| Density | 1.192 g/cm³[2] |

| Flash Point | 107.9℃[2] |

Experimental Protocol: α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone

This protocol details a general method for the α-chlorination of a ketone using N-chlorosuccinimide (NCS) and can be adapted for 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 1-cyclopropyl-2-(2-fluorophenyl)ethanone | C₁₁H₁₁FO | 178.20 | 10 | 1.0 |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 11 | 1.1 |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 1 | 0.1 |

| Methanol (MeOH) | CH₄O | 32.04 | - | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - | - |

| Brine (saturated NaCl solution) | - | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (10 mmol) in methanol (40 mL).

-

Addition of Reagents: To the stirred solution, add p-toluenesulfonic acid (1 mmol) followed by N-chlorosuccinimide (11 mmol) in one portion.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

To the residue, add water (40 mL) and extract the product with ethyl acetate (2 x 40 mL).[5]

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (40 mL) and then with brine (40 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[5]

-

-

Purification: The crude 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone can be purified by column chromatography on silica gel.

Experimental Workflow

Caption: Workflow for the α-Chlorination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Safety Precautions

-

N-Chlorosuccinimide is an irritant. Avoid contact with skin and eyes.

-

p-Toluenesulfonic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Perform the reaction in a well-ventilated fume hood.

-

Methanol and ethyl acetate are flammable solvents. Keep away from ignition sources.

References

- 1. CN102140059A - Method for preparing 1-cyclopropyl-3-(2-fluorobenzyl) ketone - Google Patents [patents.google.com]

- 2. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | C11H11FO | CID 15289941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a versatile α-haloketone, in the synthesis of various five-membered heterocyclic compounds. The protocols are based on established synthetic methodologies for analogous compounds and serve as a comprehensive guide for the preparation of novel thiazole, imidazole, and oxazole derivatives.

Introduction

This compound is a reactive building block for the synthesis of a variety of heterocyclic systems. Its structure, featuring an electrophilic carbonyl group and a labile chlorine atom on the α-carbon, makes it an ideal substrate for cyclocondensation reactions with various nucleophiles. The resulting heterocyclic scaffolds incorporating the cyclopropyl and 2-fluorophenyl moieties are of significant interest in medicinal chemistry and drug discovery due to the favorable pharmacological properties often associated with these groups. This document outlines key synthetic applications and provides detailed protocols for the synthesis of thiazoles, imidazoles, and oxazoles.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and highly efficient method for the construction of the thiazole ring from an α-haloketone and a thioamide or thiourea.[1] This reaction provides a straightforward route to 2-aminothiazole derivatives, which are prevalent in many biologically active compounds.

General Reaction Pathway: Hantzsch Thiazole Synthesis

References

Application Notes and Protocols for 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a key pharmaceutical intermediate, primarily utilized in the synthesis of the antiplatelet agent Prasugrel.[1] Prasugrel is a thienopyridine derivative that acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptors on platelets, playing a crucial role in the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[2][3][4] The unique chemical structure of this intermediate, featuring a reactive α-chloro ketone, a cyclopropyl group, and a fluorophenyl moiety, makes it an essential building block for the construction of the Prasugrel molecule.

This document provides detailed application notes, experimental protocols for its synthesis and subsequent use, and a summary of relevant quantitative data. Furthermore, it includes diagrams illustrating the synthetic pathway and the mechanism of action of the final active pharmaceutical ingredient (API), Prasugrel.

Physicochemical Properties

| Property | Value |

| CAS Number | 178688-43-2 |

| Molecular Formula | C₁₁H₁₀ClFO |

| Molecular Weight | 212.65 g/mol |

| Appearance | Light yellow to dark yellow liquid |

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a direct precursor in the multi-step synthesis of Prasugrel. The α-chloro ketone functionality allows for the alkylation of the secondary amine in the tetrahydrothienopyridine core structure, forming a crucial carbon-nitrogen bond.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a method described for the synthesis of related halo-ketones.[5]

Materials:

-

Cyclopropyl-2-fluorobenzyl ketone (1.0 eq)

-

Ferric chloride (FeCl₃) (0.02 eq)

-

Chloroform (solvent)

-

Ethanol (co-solvent)

Procedure:

-

Dissolve cyclopropyl-2-fluorobenzyl ketone (0.08 mol, 14.2g) in a mixture of chloroform (40 mL) and ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to reflux.

-

Slowly add a solution of ferric chloride (0.16 mmol, 26.0g) in chloroform dropwise to the refluxing mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, filter the hot solution and wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvents under reduced pressure to yield this compound.

Expected Yield: Approximately 96.3% (16.4g).[5]

Protocol 2: Synthesis of Prasugrel Intermediate via Alkylation

This protocol describes the alkylation of the tetrahydrothienopyridine core with the chloro-intermediate. The bromo-analog is more commonly cited in the literature for this step, but the chloro-analog is expected to undergo a similar reaction.

Materials:

-

This compound (1.0 eq)

-

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (solvent)

Procedure:

-

To a suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile, add anhydrous potassium carbonate and cool the mixture to 0-5 °C.

-

Add this compound to the cooled suspension.

-

Stir the reaction mixture at 0-5 °C for approximately 4 hours.

-

Filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

-

Remove the solvent from the filtrate by distillation under reduced pressure to afford 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

Protocol 3: Synthesis of Prasugrel Base via Acetylation

Materials:

-

5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1.0 eq)

-

Acetic anhydride (excess)

-

Pyridine or Triethylamine (base)

-

Dimethylformamide (DMF) (solvent)

Procedure:

-

Dissolve the product from Protocol 2 in DMF.

-

Add the base (e.g., pyridine or triethylamine) to the solution.

-

Add acetic anhydride to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and concentrated to yield Prasugrel base.

Data Presentation

| Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| This compound | Cyclopropyl-2-fluorobenzyl ketone | Ferric chloride | Chloroform/Ethanol | 96.3% | Not specified | [5] |

| Prasugrel | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Acetyl chloride | Toluene/Acetic acid | 99% | Not specified | [6] |

Visualizations

Synthetic Pathway of Prasugrel

Caption: Synthetic pathway of Prasugrel from Cyclopropyl-2-fluorobenzyl ketone.

Experimental Workflow for Prasugrel Synthesis

Caption: General experimental workflow for the synthesis of Prasugrel.

Mechanism of Action: Prasugrel Signaling Pathway

Prasugrel is a prodrug that is metabolized to an active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets.[2][3][7] This binding prevents ADP from activating the P2Y12 receptor, which in turn inhibits the downstream signaling cascade that leads to platelet aggregation. The key signaling events include the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP), and the modulation of the phosphoinositide 3-kinase (PI3K) pathway.[8]

References

- 1. innospk.com [innospk.com]

- 2. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]

- 3. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 6. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 7. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is presented as a two-stage process: the preparation of the precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, followed by its selective α-chlorination.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the precursor and the final product is provided in the table below for easy reference.

| Property | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | This compound |

| CAS Number | 150322-73-9[1] | 178688-43-2[2][3] |

| Molecular Formula | C₁₁H₁₁FO[1] | C₁₁H₁₀ClFO |

| Molecular Weight | 178.20 g/mol [1] | 212.65 g/mol |

| Appearance | Pale yellow oil | Light yellow to dark yellow liquid |

| Boiling Point | ~250 °C at 760 mmHg | 274.1±25.0 °C at 760 mmHg |

| Density | ~1.19 g/cm³ | 1.316 g/cm³ |

| Flash Point | ~108 °C | 119.5±23.2 °C |

Synthesis Workflow

The overall synthetic workflow for the preparation of this compound is depicted in the following diagram.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Scale-Up Synthesis of 1-cyclopropyl-2-(2-fluorophenyl)ethanone

The synthesis of the precursor ketone is scalable and can be achieved via a Grignard reaction.

Materials:

-

2-Fluorobenzyl bromide

-

Magnesium turnings

-

Cyclopropyl cyanide

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (HCl)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Equipment:

-

Large-scale glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet

-

Heating/cooling circulator

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Protocol:

-

Grignard Reagent Formation: In a flame-dried reactor under a nitrogen atmosphere, charge magnesium turnings and anhydrous THF. Slowly add a solution of 2-fluorobenzyl bromide in anhydrous THF via the dropping funnel, maintaining the temperature to initiate and sustain the reaction.

-

Reaction with Cyclopropyl Cyanide: Once the Grignard reagent formation is complete, cool the reaction mixture. Add a solution of cyclopropyl cyanide in anhydrous THF dropwise, maintaining a low temperature.

-

Quenching and Work-up: After the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture with aqueous HCl.

-